molecular formula C23H24N2OS B2901266 N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide CAS No. 898451-96-2

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

Cat. No. B2901266
M. Wt: 376.52
InChI Key: JIVMFVDNZOUXQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide, also known as ITTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising tool for studying different biological processes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide involves the reaction of indole-2-carboxaldehyde with thiophene-2-carboxylic acid to form 2-(indolin-1-yl)-2-(thiophen-2-yl)acetic acid. This intermediate is then reacted with phenylalanine methyl ester to form N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide.

Starting Materials
Indole-2-carboxaldehyde, Thiophene-2-carboxylic acid, Phenylalanine methyl este

Reaction
Step 1: Indole-2-carboxaldehyde is reacted with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate and a catalyst such as palladium on carbon to form 2-(indolin-1-yl)-2-(thiophen-2-yl)acetic acid., Step 2: 2-(Indolin-1-yl)-2-(thiophen-2-yl)acetic acid is then reacted with phenylalanine methyl ester in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide., Step 3: The final product is purified using techniques such as column chromatography or recrystallization.

Mechanism Of Action

The exact mechanism of action of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is not fully understood, but it is believed to interact with various receptors and enzymes in the body. It has been shown to interact with the dopamine transporter and sigma-1 receptor, which may contribute to its effects on the central nervous system.

Biochemical And Physiological Effects

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit cancer cell growth, induce apoptosis, and have a vasodilatory effect. It has also been shown to have anxiolytic and antidepressant effects, as well as potential neuroprotective effects.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide is that it has been shown to have a wide range of effects, making it a versatile tool for studying different biological processes. However, one limitation is that its exact mechanism of action is not fully understood, which could make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide. One area of interest is its potential use in treating various neurological disorders, such as Parkinson's disease and Alzheimer's disease. Another area of interest is its potential use in treating hypertension and other cardiovascular conditions. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Scientific Research Applications

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide has been studied for its potential use in various scientific research applications. One study investigated the effects of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide on the growth of cancer cells and found that it inhibited cell growth and induced apoptosis. Another study looked at the effects of N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide on the cardiovascular system and found that it had a vasodilatory effect, which could be useful in treating hypertension.

properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-thiophen-2-ylethyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2OS/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIVMFVDNZOUXQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(indolin-1-yl)-2-(thiophen-2-yl)ethyl)-3-phenylpropanamide

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